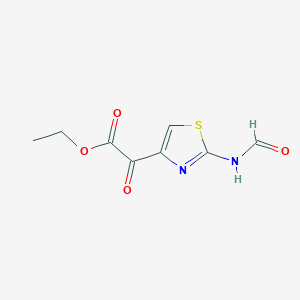

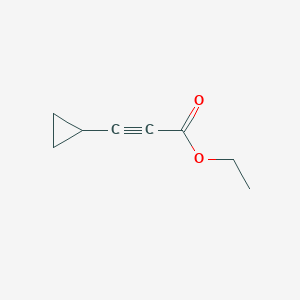

![molecular formula C11H11N5 B048895 3H-咪唑并[4,5-f]喹喔啉-2-胺,3,4-二甲基- CAS No. 108354-48-9](/img/structure/B48895.png)

3H-咪唑并[4,5-f]喹喔啉-2-胺,3,4-二甲基-

描述

Synthesis Analysis

The synthesis of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4-dimethyl- and its derivatives often involves multi-step chemical reactions that are designed to introduce specific functional groups at strategic positions within the molecule. For example, a synthesis route reported involves the overall yield of a potent mutagen from 2-fluoro-5-nitrotoluene in eight operations, highlighting the complexity and efficiency of such synthetic procedures (Grivas et al., 1985).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of the imidazoquinoxaline core, which plays a crucial role in their biological activity and chemical properties. Structural modifications, such as the addition of methyl groups, can significantly impact the compound's interaction with biological targets, as demonstrated in studies exploring their allosteric modulation of receptors (Göblyös et al., 2006).

Chemical Reactions and Properties

These compounds undergo a variety of chemical reactions, including electrophilic substitution and C-H amination, which are essential for further functionalization and application in medicinal chemistry. For instance, an iodine-mediated direct sp3 C–H amination reaction has been developed to synthesize benzo[4,5]imidazo[1,2-a]quinoxaline derivatives, showcasing the versatility and reactivity of the imidazoquinoxaline core (Chen et al., 2020).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure and substitution patterns. These properties are crucial for their application in different chemical and biological contexts, affecting their handling, formulation, and activity.

Chemical Properties Analysis

The chemical properties, including reactivity, potential as a mutagen, and interaction with various substrates, are key factors that determine their use in synthetic chemistry and potential therapeutic applications. The mutagenic activity of certain derivatives, for instance, highlights the importance of understanding their interactions at the molecular level to mitigate potential risks (Kasai et al., 1981).

科学研究应用

免疫反应调节剂

咪喹莫特是一种与“3H-咪唑并[4,5-f]喹喔啉-2-胺,3,4-二甲基-”通过其咪唑并喹啉结构相关的化合物,具有调节免疫系统的能力。它通过局部诱导细胞因子(如 IFN-α、-β 和各种白介素)来激活免疫反应。虽然咪喹莫特本身在体外不具有固有的抗病毒或抗增殖活性,但它在体内刺激细胞因子分泌的能力表明其具有治疗各种皮肤疾病的潜力,包括生殖器疣、基底细胞癌和银屑病 (Syed,2001)。

食品化学与毒理学

杂环芳香胺(HAAs),包括与“3H-咪唑并[4,5-f]喹喔啉-2-胺,3,4-二甲基-”在结构上相关的化合物,是在富含蛋白质的食物烹饪过程中形成的。这些化合物因其诱变和致癌潜能而受到研究。HAAs 与人类健康的关系,特别是在饮食中发现的痕量水平,仍然是一个重要的研究领域,突出了可靠评估其健康危害潜力的必要性 (Stavric,1994)。

有机化学与药物化学

喹喔啉化合物,包括具有“3H-咪唑并[4,5-f]喹喔啉-2-胺”结构的化合物,因其抗肿瘤特性和用作染料、药物和抗生素而得到认可。它们的合成通常涉及将邻二胺与 1,2-二酮缩合,突出了它们的合成多功能性和它们可以介导的广泛生物功能 (Pareek 和 Kishor,2015)。

治疗多功能性

咪唑的衍生物与“3H-咪唑并[4,5-f]喹喔啉-2-胺,3,4-二甲基-”具有共同的基序,表现出广泛的生物活性,包括抗菌、抗真菌和抗肿瘤作用。它们的作用机制通常涉及细胞过程的抑制或调节,使其成为开发新治疗剂的候选者 (Iradyan 等,2009)。

安全和危害

属性

IUPAC Name |

3,4-dimethylimidazo[4,5-f]quinoxalin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5/c1-6-5-7-8(14-4-3-13-7)9-10(6)16(2)11(12)15-9/h3-5H,1-2H3,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJALZQHQFQOPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=CN=C2C3=C1N(C(=N3)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20148519 | |

| Record name | 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4-dimethyl- | |

CAS RN |

108354-48-9 | |

| Record name | 2-Amino-3,4-dimethylimidazo[4,5-f]quinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108354-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108354489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,7-Dimethyl-1,3,5,7-tetrazabicyclo[3.3.1]nonane](/img/structure/B48814.png)

![(3-Nitro[1,1'-biphenyl]-2-yl)methanol](/img/structure/B48817.png)

![1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B48825.png)

![(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol](/img/structure/B48826.png)

![4-Chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B48849.png)

![2-Azabicyclo[3.3.0]octane-3-carboxylic acid](/img/structure/B48851.png)